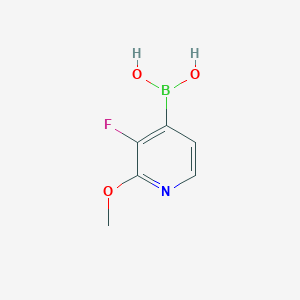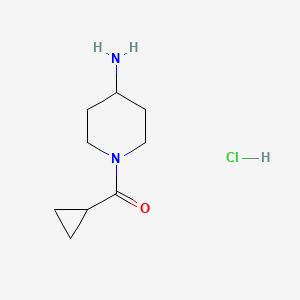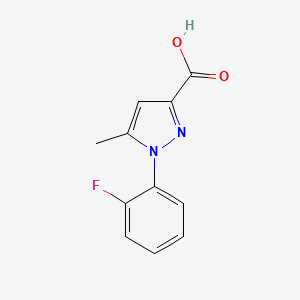
(3-Fluoro-2-methoxypyridin-4-yl)boronic acid
Descripción general
Descripción
“(3-Fluoro-2-methoxypyridin-4-yl)boronic acid” is a chemical compound with the molecular formula C6H7BFNO3 . It has a molecular weight of 170.94 . This compound is typically stored in an inert atmosphere and under -20°C .
Molecular Structure Analysis
The InChI code for “(3-Fluoro-2-methoxypyridin-4-yl)boronic acid” is 1S/C6H7BFNO3/c1-12-6-5(8)4(7(10)11)2-3-9-6/h2-3,10-11H,1H3 . Its canonical SMILES representation is B(C1=C(C(=NC=C1)OC)F)(O)O .
Physical And Chemical Properties Analysis
“(3-Fluoro-2-methoxypyridin-4-yl)boronic acid” is a solid at room temperature . It has a topological polar surface area of 62.6 Ų . The compound is considered to be a Lewis acid, with a pKa value between 4 and 10 .
Aplicaciones Científicas De Investigación
Suzuki-Miyaura Cross-Coupling Reactions
(3-Fluoro-2-methoxypyridin-4-yl)boronic acid: is a valuable reagent in Suzuki-Miyaura cross-coupling reactions . This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of complex organic compounds, including pharmaceuticals and polymers. The boronic acid acts as a nucleophilic partner, coupling with aryl or vinyl halides in the presence of a palladium catalyst.
Synthesis of Heterocyclic Compounds
The pyridine moiety present in (3-Fluoro-2-methoxypyridin-4-yl)boronic acid is a common scaffold in many drugs. Researchers utilize this compound for the synthesis of novel heterocyclic compounds, which are central to the development of new therapeutic agents.
Fluorination Reagents
The fluorine atom in (3-Fluoro-2-methoxypyridin-4-yl)boronic acid makes it an important fluorination reagent . Fluorinated compounds have unique properties and are important in the design of materials with specific characteristics, such as increased stability and bioavailability in pharmaceuticals.
Boron Neutron Capture Therapy (BNCT)
Boron compounds like (3-Fluoro-2-methoxypyridin-4-yl)boronic acid can be used in Boron Neutron Capture Therapy . BNCT is a binary cancer treatment that relies on the capture and fission reactions that occur when boron is irradiated with low-energy thermal neutrons to yield high-energy alpha particles and recoiling lithium nuclei.
Organic Light-Emitting Diodes (OLEDs)
Organic electronics often utilize boronic acids in the synthesis of materials for OLEDs . The electronic properties of (3-Fluoro-2-methoxypyridin-4-yl)boronic acid can be harnessed to create components that emit light in response to an electric current.
Chemical Sensors
The boronic acid group is known for its ability to form reversible covalent bonds with diols, making compounds like (3-Fluoro-2-methoxypyridin-4-yl)boronic acid useful in the development of chemical sensors . These sensors can detect sugars and other biological analytes, which is valuable in medical diagnostics.
Material Science
In material science, (3-Fluoro-2-methoxypyridin-4-yl)boronic acid can be employed to modify surface properties of materials . Its ability to form stable covalent bonds with various substrates is exploited to create coatings and functionalize materials for specific applications.
Agricultural Chemistry
Boronic acids are also explored in agricultural chemistry for their potential role in plant growth and development . The specific interactions of (3-Fluoro-2-methoxypyridin-4-yl)boronic acid with biomolecules can lead to the creation of novel agrochemicals.
Safety and Hazards
“(3-Fluoro-2-methoxypyridin-4-yl)boronic acid” is associated with several hazard statements, including H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Mecanismo De Acción
Target of Action
Boronic acids, in general, are known to interact with various biomolecules like peptides, proteins, vitamins, and nucleic acids .
Mode of Action
(3-Fluoro-2-methoxypyridin-4-yl)boronic acid, like other boronic acids, is known to participate in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring its organic group to a palladium catalyst during the transmetalation step . This forms a new carbon-carbon bond, enabling the synthesis of complex organic compounds .
Biochemical Pathways
Boronic acids are known to be involved in various biochemical transformations, including the formation of carbon-carbon and carbon-heteroatom bonds . They can also participate in the construction of therapeutically useful bioconjugates .
Pharmacokinetics
It’s known that boronic acids, in general, have relatively stable and environmentally benign properties , which may influence their bioavailability.
Result of Action
Boronic acids are known to be valuable building blocks in organic synthesis , and their use can lead to the formation of complex organic compounds with potential therapeutic applications .
Action Environment
The action of (3-Fluoro-2-methoxypyridin-4-yl)boronic acid, like other boronic acids, can be influenced by environmental factors. For instance, the success of SM coupling reactions, in which boronic acids are commonly used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Therefore, factors such as temperature, pH, and the presence of other chemical reagents can influence the action, efficacy, and stability of (3-Fluoro-2-methoxypyridin-4-yl)boronic acid.
Propiedades
IUPAC Name |
(3-fluoro-2-methoxypyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO3/c1-12-6-5(8)4(7(10)11)2-3-9-6/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEAQIISIRPULKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)OC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-2-methoxypyridin-4-yl)boronic acid | |
CAS RN |
1598387-84-8 | |
| Record name | (3-fluoro-2-methoxypyridin-4-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B1522550.png)

![5-Bromo-2,3-diiodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1522554.png)
![5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1522555.png)
![2-amino-5-ethyl-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B1522558.png)


![tert-butyl N-[(1R)-1-cyanopropyl]carbamate](/img/structure/B1522563.png)



